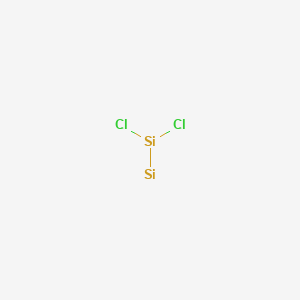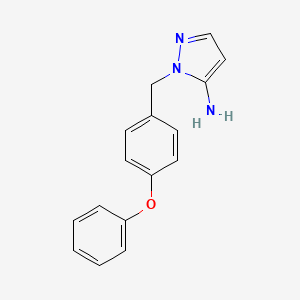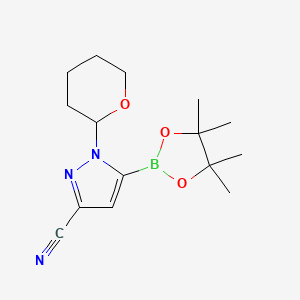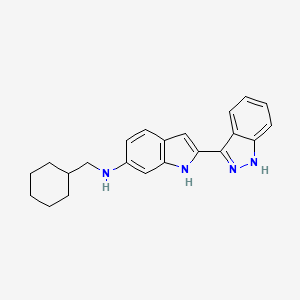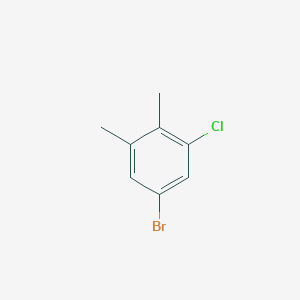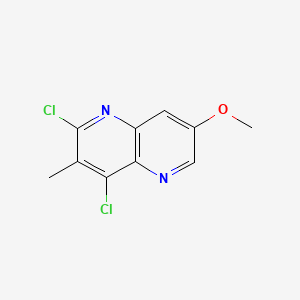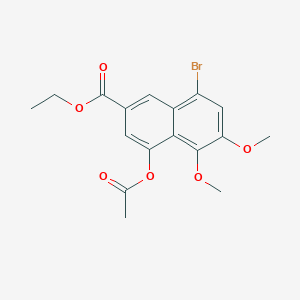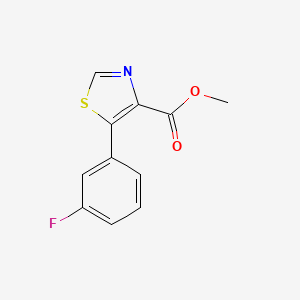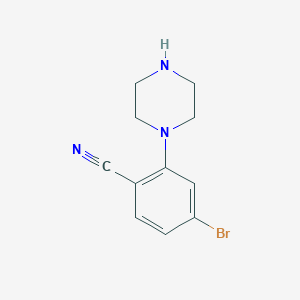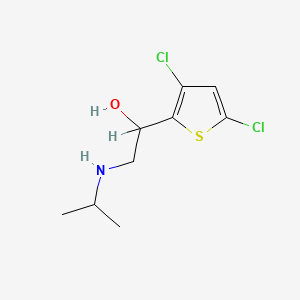![molecular formula C15H13ClN4 B13927379 n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine: is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the chlorophenyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for investigating enzyme-substrate interactions and protein-ligand binding .
Medicine: Medically, benzimidazole derivatives, including this compound, are explored for their potential therapeutic effects. They have shown promise in treating various conditions such as cancer, viral infections, and inflammatory diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in signaling pathways .
Comparación Con Compuestos Similares
- 2-(2-Chlorophenyl)benzimidazole
- 2-(4-Chlorophenyl)benzimidazole
- N-(3-chlorophenethyl)-4-nitrobenzamide
Comparison: Compared to similar compounds, n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine stands out due to its unique acetamidine group, which enhances its binding affinity and specificity for certain biological targets. This structural feature differentiates it from other benzimidazole derivatives and contributes to its distinct pharmacological profile .
Propiedades
Fórmula molecular |
C15H13ClN4 |
|---|---|
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
N'-[2-(2-chlorophenyl)-3H-benzimidazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C15H13ClN4/c1-9(17)18-10-6-7-13-14(8-10)20-15(19-13)11-4-2-3-5-12(11)16/h2-8H,1H3,(H2,17,18)(H,19,20) |
Clave InChI |
VFMFLVGFNCJOMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


